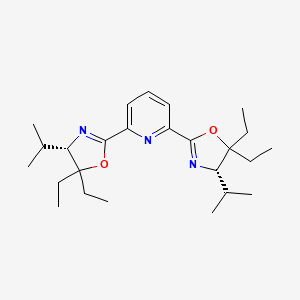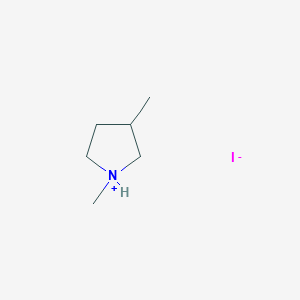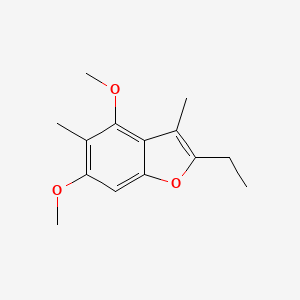
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring fused with a dichloromethoxyphenyl group, which contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloro-4-methoxyaniline with salicylic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been reported to act as an inotropic agent, influencing cardiomyocyte contractility without affecting calcium mobilization .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone
- 4-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]morpholine
Uniqueness
3-(2,3-Dichloro-4-methoxyphenyl)-1,2-benzoxazole stands out due to its unique benzoxazole ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
87828-90-8 |
|---|---|
Fórmula molecular |
C14H9Cl2NO2 |
Peso molecular |
294.1 g/mol |
Nombre IUPAC |
3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H9Cl2NO2/c1-18-11-7-6-9(12(15)13(11)16)14-8-4-2-3-5-10(8)19-17-14/h2-7H,1H3 |
Clave InChI |
MAWSUYFRZQTZRC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C2=NOC3=CC=CC=C32)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)


![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)




